The synthesis of HaloPROTAC-E involves the conjugation of a chloroalkane moiety to the VH298 ligand, which is known for its strong affinity for the von Hippel-Lindau E3 ubiquitin ligase. The synthesis process typically includes the following steps:
HaloPROTAC-E features a bifunctional structure that allows it to interact with both the target protein (HaloTag) and the E3 ligase (von Hippel-Lindau). The molecular formula and weight are essential for understanding its interactions and efficacy:
The structural analysis reveals that the compound's design facilitates the formation of a ternary complex involving the target protein, HaloTag, and the E3 ligase, which is crucial for effective protein degradation .
HaloPROTAC-E operates through a mechanism that recruits the von Hippel-Lindau E3 ligase to ubiquitinate HaloTag fusion proteins, leading to their subsequent degradation by the proteasome. The key reactions involved include:
The efficiency of this process has been quantified, showing that HaloPROTAC-E can induce up to 95% degradation of tagged proteins within 48 hours, with a half-maximal degradation concentration between 3 and 10 nM .
The mechanism by which HaloPROTAC-E induces protein degradation involves several steps:
Quantitative studies have shown that this process can lead to significant reductions in target protein levels within short time frames (e.g., 50% degradation observed within 30 minutes for certain targets) and demonstrates selective targeting without affecting other cellular proteins .
HaloPROTAC-E exhibits several notable physical and chemical properties:
These properties are critical for its application in cellular assays and potential therapeutic contexts .
HaloPROTAC-E has significant implications in various scientific fields:
Targeted protein degradation has revolutionized drug discovery by enabling direct elimination of disease-relevant proteins. Unlike inhibitors that merely block protein activity, TPD strategies like PROTACs (Proteolysis-Targeting Chimeras) induce complete protein removal via the ubiquitin-proteasome system (UPS) [1] [4]. This approach extends druggability to "undruggable" targets—including transcription factors, scaffolding proteins, and mutant oncoproteins—that lack conventional binding pockets [1] [8]. By 2025, TPD technologies had progressed from theoretical concepts to clinical candidates, with PROTACs leading this paradigm shift due to their catalytic mechanism and sub-stoichiometric efficacy [5] [10].
PROTACs are heterobifunctional molecules comprising three elements:
Upon binding both target and E3 ligase (e.g., VHL or CRBN), PROTACs trigger polyubiquitination of the target protein, leading to its recognition and degradation by the 26S proteasome [1] [5]. Key advantages over inhibitors include:
Table 1: Evolution of PROTAC Technologies
Generation | E3 Ligand Type | Key Examples | DC50/Dmax | Limitations |
---|---|---|---|---|
First (2001) | Peptide-based (β-TRCP) | PROTAC-1 | >10 µM | Poor cell permeability |
Second (2008) | Small molecules (MDM2) | ARV-110 (AR degrader) | 1–5 nM/>95% | Off-target degradation |
Third (2019) | Tag-recruiting (VHL/CRBN) | HaloPROTAC-E | 3–10 nM/>95% | Requires genetic tagging |
Despite successes, conventional PROTACs face critical constraints:
A. Ligand Dependency
80% of the human proteome lacks high-affinity ligands, restricting PROTAC applicability [1] [10]. Proteins without deep binding pockets (e.g., KRAS) historically resisted degradation until tag-based systems emerged [5] [8].
B. Off-Target Effects
C. Pharmacokinetic Challenges
High molecular weight (>800 Da) and lipophilicity limit cell permeability and oral bioavailability [8] [10].
Table 2: Key Limitations of Conventional PROTACs
Limitation | Molecular Insight | Functional Consequence |
---|---|---|
Ligand scarcity | Lack of binding pockets for 80% of proteins | Limited target scope |
E3 ligase promiscuity | CRBN/VHL expressed across tissues | On-target, off-tissue toxicity |
Hook effect | Preferential binary complex formation | Reduced degradation at high doses |
Poor solubility | High molecular weight (>800 Da) | Low oral bioavailability |
Tag-directed systems address ligand dependency by fusing target proteins to exogenous degradation tags via genetic engineering. Key systems include:
HaloTag-based systems offer unique advantages:
HaloPROTAC-E (CAS# 2365478-58-4) was engineered to overcome PROTAC limitations through:
A. Optimized Molecular Design
Table 3: Chemical and Functional Profile of HaloPROTAC-E
Property | Specification |
---|---|
Molecular formula | C39H56ClN5O8S |
Molecular weight | 790.41 g/mol |
CAS number | 2365478-58-4 |
Key degradation targets | HaloTag7-SGK3, HaloTag7-VPS34 |
DC50 (VPS34) | 3–10 nM |
Dmax | >95% at 48 hours |
B. Mechanistic Advantages
C. Functional Validation
In CRISPR-edited HEK293 cells expressing endogenous HaloTag7-VPS34:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1